A-740003

Übersicht

Beschreibung

A 740003 is a potent and selective antagonist of the P2X7 receptor, which is a type of purinergic receptor. This compound has shown significant efficacy in reducing nociception in animal models of persistent neuropathic and inflammatory pain. It also demonstrates potential in reducing neuroblastoma tumor growth in mice .

Wissenschaftliche Forschungsanwendungen

A 740003 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf den P2X7-Rezeptor abzielen.

5. Wirkmechanismus

A 740003 entfaltet seine Wirkung durch selektive Bindung an und Hemmung des P2X7-Rezeptors. Dieser Rezeptor wird durch hohe extrazelluläre Konzentrationen von Adenosintriphosphat (ATP) aktiviert, was Entzündungen und Schmerzen induziert. Durch die Blockierung dieses Rezeptors reduziert A 740003 die Entzündungsreaktion und die Nozizeption .

Ähnliche Verbindungen:

JNJ-55308942:

CE-224535: Ein selektiver Antagonist, der in Studien zur krankheitsmodifizierenden Antirheumatika eingesetzt wird.

Einzigartigkeit: A 740003 zeichnet sich durch seine hohe Selektivität und Potenz für den P2X7-Rezeptor aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

A-740003 is a potent, selective, and competitive antagonist of the P2X7 receptor . The P2X7 receptor is a member of the ATP-sensitive ionotropic P2X receptor family (P2X1-P2X7). It can trigger various responses in immune cells, such as the activation of caspases, the release of cytokines, membrane permeabilization, cell apoptosis, and cell proliferation .

Mode of Action

This compound inhibits the P2X7 receptor by competitively binding to it, thereby preventing the receptor’s activation by ATP . This inhibition is significant for both rat and human P2X7 receptors, with IC50 values of 18 nM and 40 nM, respectively .

Biochemical Pathways

The activation of the P2X7 receptor can rapidly change intracellular calcium ion concentrations, release interleukin-1β (IL-1β), and form cytoplasmic membrane pores . By inhibiting the P2X7 receptor, this compound can effectively block these biochemical pathways .

Result of Action

The inhibition of the P2X7 receptor by this compound can lead to a reduction in the release of IL-1β and the formation of membrane pores . This can result in a decrease in inflammation and pain, as well as a reduction in cell death .

Biochemische Analyse

Biochemical Properties

A-740003 interacts with the P2X7 receptor, a type of purinergic receptor for ATP that plays a role in apoptosis and inflammation . The IC50 values for this compound are 18 and 40 nM for rat and human P2X7 receptors, respectively .

Cellular Effects

This compound has been shown to block agonist-induced IL-1β release and pore formation in differentiated THP-1 cells . It influences cell function by modulating the activity of the P2X7 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively antagonizing the P2X7 receptor . This can lead to changes in gene expression and cellular responses due to the role of the P2X7 receptor in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce dose-dependent anti-nociceptive effects

Metabolic Pathways

Given its interaction with the P2X7 receptor, it could potentially influence pathways involving ATP and purinergic signaling .

Transport and Distribution

Given its interaction with the P2X7 receptor, it could potentially be involved in processes related to ATP transport and signaling .

Subcellular Localization

Given its interaction with the P2X7 receptor, it could potentially be localized to areas where this receptor is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A 740003 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Industrial Production Methods: Industrial production of A 740003 is carried out under stringent conditions to maintain its high purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure consistency and quality .

Analyse Chemischer Reaktionen

Reaktionstypen: A 740003 durchläuft aufgrund seiner komplexen Struktur in erster Linie Substitutionsreaktionen. Es ist so konzipiert, dass es unter physiologischen Bedingungen stabil ist, was seine Reaktivität auf bestimmte biochemische Interaktionen begrenzt .

Häufige Reagenzien und Bedingungen: Die Synthese und Reaktionen mit A 740003 verwenden typischerweise Reagenzien wie Dimethylsulfoxid (DMSO) und andere organische Lösungsmittel. Die Reaktionen werden bei kontrollierten Temperaturen und pH-Werten durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei Reaktionen mit A 740003 gebildet werden, sind typischerweise seine Metaboliten, die hinsichtlich ihrer pharmakokinetischen Eigenschaften und biologischen Aktivität untersucht werden .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer |

861393-28-4 |

|---|---|

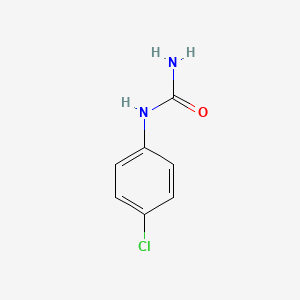

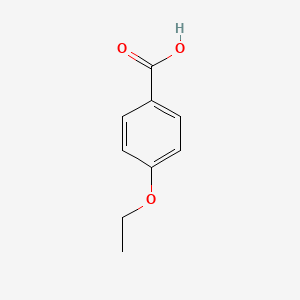

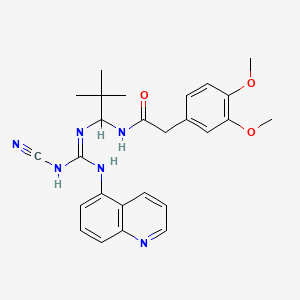

Molekularformel |

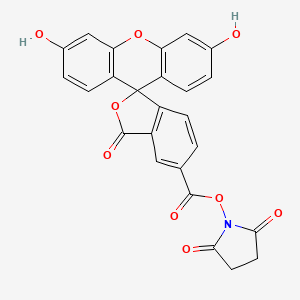

C26H30N6O3 |

Molekulargewicht |

474.6 g/mol |

IUPAC-Name |

N-[1-[(E)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32) |

InChI-Schlüssel |

PUHSRMSFDASMAE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |

Isomerische SMILES |

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(/NC#N)\NC2=CC=CC3=C2C=CC=N3 |

Kanonische SMILES |

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) A-740003 A740003 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of A-740003 and how does it interact with this target?

A1: this compound is a competitive antagonist of the P2X7 receptor. [] It binds to the receptor, preventing the binding of its natural ligand, ATP. This blockade inhibits the downstream signaling cascade initiated by P2X7 receptor activation. []

Q2: What are the consequences of P2X7 receptor blockade by this compound on cellular functions?

A2: By antagonizing P2X7 receptors, this compound inhibits a variety of cellular processes, including:

- Reduced intracellular calcium influx: this compound effectively blocks agonist-evoked changes in intracellular calcium concentrations. []

- Suppression of IL-1β release: this compound potently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells like macrophages. [, , , , ]

- Prevention of pore formation: Prolonged P2X7 receptor activation leads to the formation of cytolytic plasma membrane pores, a process that is effectively blocked by this compound. []

- Modulation of microglial activation: this compound can influence the activation state of microglia, immune cells in the central nervous system, which are implicated in neuroinflammation. [, ]

Q3: What is the significance of this compound's selectivity for the P2X7 receptor?

A3: this compound exhibits weak or no activity at other P2 receptor subtypes and a range of other neurotransmitter receptors, ion channels, and enzymes. [] This selectivity makes it a valuable tool for dissecting the specific roles of P2X7 receptors in various physiological and pathological processes.

Q4: What are the demonstrated in vivo effects of this compound administration?

A4: Studies have shown that systemic administration of this compound produces:

- Antinociception in pain models: this compound exhibits dose-dependent pain relief in various animal models of neuropathic and inflammatory pain, including the spinal nerve ligation model, chronic constriction injury, and vincristine-induced neuropathy. [, , ]

- Reduced neuroinflammation: Research suggests that this compound may have potential as a tracer for imaging neuroinflammation using positron emission tomography (PET). []

Q5: What are the potential therapeutic applications of this compound based on its pharmacological profile?

A5: The ability of this compound to block P2X7 receptor-mediated signaling suggests its potential therapeutic utility in conditions involving:

- Chronic pain management: this compound's efficacy in animal models of neuropathic and inflammatory pain highlights its promise as a potential analgesic. [, , ]

- Neurodegenerative diseases: The role of P2X7 in neuroinflammation suggests that this compound could be explored as a therapeutic strategy for neurodegenerative disorders. []

- Cancer: Studies have shown that P2X7 blockade can modulate the tumor microenvironment and enhance the efficacy of anti-cancer therapies. []

Q6: How does the structure of this compound contribute to its activity and selectivity?

A6: While specific SAR studies on this compound are limited in the provided research, the structure likely plays a crucial role in its binding affinity and selectivity for the P2X7 receptor. Further investigations exploring structural modifications are needed to fully elucidate the SAR and optimize its pharmacological properties.

Q7: Have any radiolabeled versions of this compound been developed?

A7: Yes, [(11)C]this compound has been synthesized and evaluated as a potential PET radiotracer for imaging neuroinflammation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.